REACTION_CXSMILES
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N(OC(C)(C)C)=O.N[C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([C:16](=[O:18])[CH3:17])=[C:11]([CH3:19])[CH:10]=1.[ClH:20]>C(#N)C.[Cu](Cl)Cl>[Cl:20][C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([C:16](=[O:18])[CH3:17])=[C:11]([CH3:19])[CH:10]=1
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
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NC1=CC(=C(C(=C1)C)C(C)=O)C
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Name
|
|
Quantity
|
1 L
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
94.8 g
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Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.02 L
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
98.9 g
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Type
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catalyst
|
Smiles
|
[Cu](Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was warmed to room temperature
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Type
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EXTRACTION
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Details
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The solution was extracted with EtOAc (800 mL)
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Type
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CUSTOM
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Details
|
the organic layer was separated
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Type
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WASH
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Details
|
washed with H2O (1.0 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4 (s)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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DISTILLATION
|
Details
|
The liquid was distilled
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=C1)C)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |